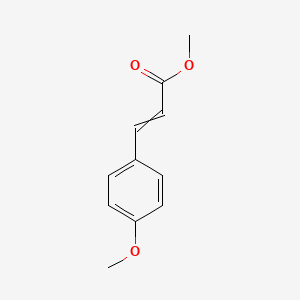
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE is a complex organic compound with a unique structure that includes a furodioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with appropriate reagents under controlled conditions to form the desired furodioxolane ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE.
Furodioxolane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3 |
InChI Key |
NHHKFJCWLPPNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-methoxybenzo[b]thiophene-3-carbonitrile](/img/structure/B8816834.png)





![[1-(4-Nitrophenyl)cyclopropyl]methanamine](/img/structure/B8816872.png)



